6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one
CAS No.: 1241669-65-7
Cat. No.: VC2902427
Molecular Formula: C10H15N3O2
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1241669-65-7 |
|---|---|
| Molecular Formula | C10H15N3O2 |
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | 4-(methoxymethyl)-2-pyrrolidin-1-yl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C10H15N3O2/c1-15-7-8-6-9(14)12-10(11-8)13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H,11,12,14) |
| Standard InChI Key | OLMIFJJQEIYIJE-UHFFFAOYSA-N |
| SMILES | COCC1=CC(=O)NC(=N1)N2CCCC2 |
| Canonical SMILES | COCC1=CC(=O)NC(=N1)N2CCCC2 |
Introduction
Chemical Structure and Properties
6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one is characterized by a pyrimidine core with specific functional group substitutions. The compound contains a methoxymethyl group at position 6, a pyrrolidin-1-yl substituent at position 2, and a ketone group at position 4, forming a pyrimidin-4(3H)-one structure.
Basic Chemical Information
The compound has the following key properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅N₃O₂ |
| Molecular Weight | 209.24 g/mol |
| CAS Number | 1241669-65-7 |
| IUPAC Name | 4-(methoxymethyl)-2-pyrrolidin-1-yl-1H-pyrimidin-6-one |
| Alternative Name | 6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone |
Structural Features
The structure consists of three main components:
-
A pyrimidine ring system, which serves as the core scaffold
-
A pyrrolidin-1-yl group attached at position 2 of the pyrimidine ring
-
A methoxymethyl substituent at position 6 of the pyrimidine ring
The pyrimidin-4(3H)-one structure contains a lactam functional group, which can participate in hydrogen bonding and contributes to the compound's biological activities.
Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| H-Bond Donors | 1 |
| H-Bond Acceptors | 3 |
| Standard InChI | InChI=1S/C10H15N3O2/c1-15-7-8-6-9(14)12-10(11-8)13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H,11,12,14) |
| InChIKey | OLMIFJJQEIYIJE-UHFFFAOYSA-N |
Structural Relationship with Other Pyrimidine Derivatives
6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one shares structural similarities with other pyrimidine derivatives that have demonstrated biological activities. The pyrimidine core is found in many natural and synthetic compounds with medicinal properties.
Related Compounds
Several structurally related compounds have been reported in the literature:
| Compound | Relationship to 6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one |
|---|---|
| 2-Hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one | Shares the 6-(methoxymethyl)pyrimidin-4(3H)-one scaffold but contains a hydrazino group at position 2 instead of pyrrolidin-1-yl |
| 3-isobutyl-6-(methoxymethyl)-2-pyrrolidin-1-ylpyrimidin-4(3H)-one | Contains an additional isobutyl group at position 3 |
| 6-(4-chlorophenyl)-3-(2-{[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]methyl}-1-methyl-1H-indol-5-yl)thieno[3,2-d]pyrimidin-4(3H)-one | Contains a similar (methoxymethyl)pyrrolidin-1-yl motif but in a more complex structure |
Understanding these structural relationships can provide insights into the potential biological activities and applications of 6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one .
| Biological Activity | Description |
|---|---|
| Antimicrobial | Activity against various bacterial and fungal pathogens |
| Anticancer | Inhibition of cancer cell proliferation and tumor growth |
| Anti-inflammatory | Reduction of inflammation through various mechanisms |
| Antiviral | Activity against viral replication and infection |
| Analgesic | Pain-relieving properties |
| Antioxidant | Protection against oxidative stress and free radical damage |
| CNS effects | Various effects on the central nervous system |
Structure-Activity Relationships
The biological activities of pyrimidine derivatives are strongly influenced by the position and nature of substituents on the pyrimidine ring. For 6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one:
-
The pyrrolidin-1-yl group at position 2 may enhance binding affinity to biological targets, including receptors and enzymes involved in various physiological processes .
-
The methoxymethyl group at position 6 could influence the compound's lipophilicity and membrane permeability.
-
The pyrimidin-4(3H)-one structure provides potential hydrogen bonding sites for interaction with biological targets.
These structural features collectively contribute to the compound's potential biological activities and pharmacological profile .
| Therapeutic Area | Rationale |
|---|---|
| Infectious Diseases | Pyrimidine derivatives often exhibit antimicrobial activities |
| Oncology | Many pyrimidine-containing compounds demonstrate anticancer properties |
| Inflammation and Pain | Anti-inflammatory and analgesic activities are common in this class |
| Neurological Disorders | The pyrrolidin-1-yl group may enhance interactions with neurological targets |
Research into these areas could potentially uncover valuable therapeutic applications for 6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one or its derivatives .
Current Research Status
Research Applications
The compound is primarily used in:
-
Medicinal chemistry research as a building block or reference compound
-
Structure-activity relationship studies of pyrimidine derivatives
-
Chemical library development for drug discovery screening programs
Related Research Findings
Research on pyrrolidin-1-yl-substituted pyrimidines has shown promising results:
-
(R)-6-(2-(Methoxymethyl)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine (Compound 10) demonstrated high potency (0.22 nM) in biological assays, suggesting that the (methoxymethyl)pyrrolidin-1-yl motif can contribute to enhanced biological activity .
-
Studies on pyrimidine derivatives with various substituents have demonstrated that modifications at positions 2, 4, and 6 significantly influence their biological activities, providing a rationale for further exploration of compounds like 6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one .
Future Directions and Opportunities
The structural features and potential biological activities of 6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one present several opportunities for future research and development.
Structure Optimization
Further research could focus on structural modifications to optimize specific properties:
-
Substitutions at position 3 of the pyrimidine ring to modify receptor binding
-
Alterations to the pyrrolidin-1-yl group to enhance target selectivity
-
Modifications to the methoxymethyl substituent to improve pharmacokinetic properties
Biological Evaluation
Comprehensive biological screening could reveal specific activities:
-
Antimicrobial testing against bacterial and fungal pathogens
-
Anticancer activity screening against various cancer cell lines
-
Anti-inflammatory and analgesic activity assessment
-
Evaluation of effects on specific enzymes and receptors
Structure-Activity Relationship Studies
Systematic studies comparing the activities of 6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with structurally related compounds could provide valuable insights for drug design and development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume